4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol
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Overview
Description
4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a difluoromethyl group, and a dimethoxyphenol moiety, making it a subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluoromethyl group is introduced via selective electrophilic di- and monofluorinations using reagents like Selectfluor . The final step involves the coupling of the triazole derivative with 2,6-dimethoxyphenol under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to ensure high efficiency and yield. These systems allow for precise control over reaction conditions, minimizing side reactions and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the triazole ring to its corresponding dihydro derivative.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkylating agents to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The triazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The phenolic hydroxyl groups may also participate in hydrogen bonding with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-difluoromethyl quinazolinones: These compounds share the difluoromethyl group and have similar applications in medicinal chemistry.
Difluoromethylated heterocycles: These compounds are used in various biological and pharmacological studies due to their unique properties.
Uniqueness
4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol is unique due to its combination of a triazole ring, difluoromethyl group, and dimethoxyphenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14F2N4O3S |
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Molecular Weight |
344.34 g/mol |
IUPAC Name |
4-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C13H14F2N4O3S/c1-21-8-4-7(5-9(22-2)10(8)20)6-16-19-12(11(14)15)17-18-13(19)23-3/h4-6,11,20H,1-3H3/b16-6+ |
InChI Key |
QKLMDKCANCDCJA-OMCISZLKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NN=C2SC)C(F)F |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2C(=NN=C2SC)C(F)F |
Origin of Product |
United States |
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